molecular formula C5H4ClNOS B3188064 5-Chlorothiophene-3-carboxamide CAS No. 189330-09-4

5-Chlorothiophene-3-carboxamide

Cat. No.: B3188064
CAS No.: 189330-09-4
M. Wt: 161.61 g/mol
InChI Key: PTOLHFPWFSLTCF-UHFFFAOYSA-N
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Description

5-Chlorothiophene-3-carboxamide is a heterocyclic organic compound featuring a thiophene ring substituted with a chlorine atom at position 3 and a carboxamide group (-CONH₂) at the same position. For instance, derivatives of thiophene carboxamide have been synthesized and screened for hepatocellular activity, highlighting their relevance in drug discovery .

Properties

CAS No.

189330-09-4

Molecular Formula

C5H4ClNOS

Molecular Weight

161.61 g/mol

IUPAC Name

5-chlorothiophene-3-carboxamide

InChI

InChI=1S/C5H4ClNOS/c6-4-1-3(2-9-4)5(7)8/h1-2H,(H2,7,8)

InChI Key

PTOLHFPWFSLTCF-UHFFFAOYSA-N

SMILES

C1=C(SC=C1C(=O)N)Cl

Canonical SMILES

C1=C(SC=C1C(=O)N)Cl

Origin of Product

United States

Scientific Research Applications

Synthesis Pathways

  • Starting Materials : The synthesis typically begins with 5-chlorothiophene-2-carbonyl chloride, which is reacted with amines to form the carboxamide.
  • Reagents : Common reagents include phosgene or its equivalents, such as N,N-carbonylbisimidazole, in a solvent mixture like 1-methyl-2-pyrrolidone and toluene .

Biological Applications

The primary application of 5-chlorothiophene-3-carboxamide lies in its role as an inhibitor of clotting factor Xa. This property makes it relevant for the treatment and prophylaxis of various thromboembolic disorders.

Therapeutic Uses

  • Thromboembolic Disorders : The compound is particularly noted for its potential in treating conditions such as:
    • Myocardial infarction
    • Angina pectoris (including unstable angina)
    • Stroke
    • Deep vein thrombosis
    • Pulmonary embolism .

Case Study 1: Rivaroxaban Development

One notable application of 5-chlorothiophene-3-carboxamide derivatives is in the development of rivaroxaban, a well-known anticoagulant. Rivaroxaban functions as a direct factor Xa inhibitor and is used clinically to prevent and treat thromboembolic diseases .

Compound NameFunctionClinical Application
RivaroxabanFactor Xa inhibitorTreatment of venous thromboembolism
5-Chlorothiophene-3-carboxamidePrecursor for synthesisAnticoagulant research

Case Study 2: Anti-inflammatory Properties

Research has also indicated that derivatives of 5-chlorothiophene compounds may induce pro-inflammatory cytokines in endothelial cells, suggesting potential applications in understanding inflammatory processes related to cardiovascular diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 5-Chlorothiophene-2-carboxamide

A key positional isomer of 5-chlorothiophene-3-carboxamide is 5-chlorothiophene-2-carboxamide , where the chlorine and carboxamide groups are located at positions 2 and 2, respectively (see Table 1). This isomer is part of a larger compound (C₃₈H₃₆Cl₂N₆O₁₀S₂) with a molecular weight of 1066.68 g/mol , as described in . The positional shift of substituents significantly alters electronic properties and steric interactions, which can affect binding affinity in biological systems. For example, thiophene-2-carboxamides are often utilized in kinase inhibitors, whereas 3-substituted derivatives may exhibit distinct pharmacological profiles .

Functional Group Variants

5-Chlorothiophene-3-carboxylic Acid

This compound (C₅H₃ClO₂S, MW: 162.60 g/mol ) replaces the carboxamide group with a carboxylic acid (-COOH). The acidic proton enhances solubility in polar solvents but reduces metabolic stability compared to carboxamides. Carboxylic acids are also more prone to ionization at physiological pH, which can limit membrane permeability .

5-Chlorothiophene-3-carbaldehyde

With a molecular formula of C₅H₃ClOS and a molecular weight of 146.60 g/mol , this aldehyde derivative (CAS: 36155-85-8) is highly reactive due to the electrophilic aldehyde group. Unlike carboxamides, aldehydes participate in nucleophilic addition reactions, making them useful intermediates in synthesis but less stable in biological environments .

Sulfonamide and Carbonyl Chloride Derivatives

lists 5-chlorothiophene-2-sulfonamide and 5-chlorothiophene-2-carbonyl chloride , which differ in both functional groups and substitution positions. Sulfonamides (-SO₂NH₂) are stronger acids than carboxamides and are common in antibacterial agents, while carbonyl chlorides (-COCl) are highly reactive acylating agents used in industrial synthesis .

Physicochemical and Metabolic Properties

Table 1: Comparative Data for Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Position of Cl Key Applications
5-Chlorothiophene-3-carboxamide C₅H₄ClNOS ~161.61 Carboxamide (-CONH₂) 3 Drug precursor
5-Chlorothiophene-2-carboxamide C₅H₄ClNOS ~161.61 Carboxamide (-CONH₂) 2 Kinase inhibitors
5-Chlorothiophene-3-carboxylic acid C₅H₃ClO₂S 162.60 Carboxylic acid (-COOH) 3 Agrochemicals
5-Chlorothiophene-3-carbaldehyde C₅H₃ClOS 146.60 Aldehyde (-CHO) 3 Synthetic intermediate

Metabolic Pathways

Carboxamides, including 5-chlorothiophene-3-carboxamide, may undergo N-demethylation or hydrolysis mediated by liver microsomal enzymes, as observed in imidazole carboxamide derivatives like DIC (). Such pathways can generate bioactive metabolites or facilitate excretion .

Stability and Reactivity

The carboxamide group confers moderate stability compared to aldehydes or carbonyl chlorides. For example, 5-chlorothiophene-3-carboxamide derivatives synthesized in showed high purity (elemental analysis: C, 57.39%; H, 3.92%; N, 12.68%), indicating robustness under synthetic conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chlorothiophene-3-carboxamide in academic laboratories?

  • Methodology : The synthesis typically starts with 5-Chlorothiophene-3-carboxylic acid (CAS 36157-42-3), which is activated to its acyl chloride using thionyl chloride (SOCl₂) under reflux. The acyl chloride is then reacted with ammonia or primary/secondary amines in anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. Triethylamine (TEA) is often added as a base to neutralize HCl byproducts. Purification involves recrystallization or column chromatography .
  • Key Data :

PrecursorReagentsSolventYield (%)Purity (GC)
5-Chlorothiophene-3-carboxylic acidSOCl₂, NH₃DCM~65–75%>95%

Q. Which analytical techniques are most effective for characterizing 5-Chlorothiophene-3-carboxamide?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., chlorine at position 5, carboxamide at position 3).
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 176.58 (C₅H₃ClNOS).
  • HPLC/GC : For purity assessment; retention times should match standards .

Q. What are the primary research applications of 5-Chlorothiophene-3-carboxamide?

  • Applications :

  • Organic Synthesis : Building block for heterocyclic compounds (e.g., thieno[3,2-d]pyrimidines).
  • Pharmaceutical Intermediates : Used in designing kinase inhibitors or antimicrobial agents.
  • Materials Science : Functionalized monomers for conductive polymers due to sulfur and aromatic moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 5-Chlorothiophene-3-carboxamide derivatives?

  • Methodology :

  • Cross-Validation : Compare bioassay results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Structural Confirmation : Use X-ray crystallography or 2D NMR (COSY, HSQC) to verify regiochemistry, as misassignment of substituents (e.g., Cl at position 5 vs. 4) can skew activity data.
  • Meta-Analysis : Review PubChem BioAssay data (AID 1259401) and NIST entries to identify consensus trends .

Q. What computational strategies are suitable for predicting the reactivity of 5-Chlorothiophene-3-carboxamide in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to model transition states for Cl displacement.
  • Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic attack sites via LUMO maps (e.g., C5-Cl bond as the electrophilic center).
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (DMF, DMSO) using COSMO-RS .

Q. How can synthetic protocols be optimized to minimize side products (e.g., dimerization) during scale-up?

  • Methodology :

  • Temperature Control : Maintain reaction temperatures below 30°C to suppress Ullmann-type coupling.
  • Catalyst Screening : Test Pd(OAc)₂ or CuI for selective amidation.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate acyl chloride formation and adjust reagent stoichiometry dynamically .

Data Contradictions and Solutions

  • Issue : Discrepancies in reported melting points (e.g., 133–137°C vs. 145–148°C).

    • Resolution : Verify purity via DSC and check for polymorphic forms using PXRD. Cross-reference with Kanto Reagents’ standards (Catalog No. 35137-1A) .
  • Issue : Conflicting bioactivity in antimicrobial assays.

    • Resolution : Standardize testing conditions (e.g., Mueller-Hinton agar, 37°C incubation) and include positive controls (e.g., ciprofloxacin) .

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